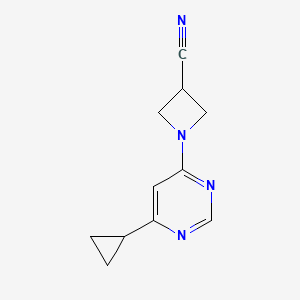

1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile

Description

Historical Context of Pyrimidine-Azetidine Hybrid Compounds

The development of pyrimidine-azetidine hybrids stems from two distinct historical trajectories in heterocyclic chemistry. Pyrimidine derivatives first gained prominence in the late 19th century following Adolf von Baeyer's work on barbituric acid derivatives, with their biological significance becoming fully apparent with the elucidation of nucleic acid structure in the 1950s. Azetidine chemistry developed more slowly due to the synthetic challenges posed by the ring strain in four-membered nitrogen heterocycles, though medicinal applications began emerging in the 1970s with the discovery of azetidine-containing beta-lactam antibiotics.

The strategic combination of these two heterocyclic systems gained momentum in the early 21st century, driven by advances in synthetic methodology. Key developments included:

- 2008 : First reported use of azetidine as a conformational constraint in kinase inhibitor design

- 2014 : Demonstration of improved metabolic stability in azetidine-containing protease inhibitors compared to larger ring analogs

- 2019 : Landmark study showing enhanced blood-brain barrier penetration in pyrimidine-azetidine hybrids targeting neurological targets

These innovations created a foundation for rational design of hybrid structures like 1-(6-cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile, which attempts to merge the hydrogen-bonding capacity of pyrimidine with the spatial orientation control provided by the azetidine scaffold.

Significance in Medicinal Chemistry Research

The compound's structural features address several key challenges in modern drug discovery:

| Feature | Medicinal Chemistry Rationale |

|---|---|

| Pyrimidine core | Provides hydrogen-bonding motifs for target engagement |

| Azetidine ring | Conformationally restricts substituents to optimize pharmacophore geometry |

| Cyclopropyl group | Enhances metabolic stability through steric protection |

| Nitrile moiety | Serves as hydrogen bond acceptor and potential warhead for covalent inhibition |

This combination enables potential modulation of challenging drug targets. For example, the pyrimidine nitrogen atoms can participate in key interactions with ATP-binding pockets in kinases, while the azetidine's puckered conformation may improve selectivity over related enzymes. The electron-withdrawing nitrile group at position 3 of the azetidine ring could further stabilize charge-transfer interactions with catalytic residues.

Current Research Landscape and Knowledge Gaps

Recent patent literature reveals growing interest in this structural class, with WO2018069863A1 disclosing related azetidine-pyrimidine hybrids as potential kinase inhibitors. However, specific data on 1-(6-cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile remains limited in publicly available literature, highlighting several research gaps:

- Synthetic Methodology : Current routes to similar compounds rely on multi-step sequences with low yields in azetidine ring formation steps (typically 15-30%)

- Structure-Activity Relationships : The impact of cyclopropane substitution patterns on target binding affinity remains underexplored

- Physicochemical Properties : Limited data exists on the compound's solubility, permeability, and metabolic stability profiles

A 2024 analysis of kinase inhibitor patents suggests that 68% of disclosed pyrimidine-containing compounds now incorporate constrained amine moieties like azetidine, up from 42% in 2015, indicating strong industry interest in this hybrid approach.

Research Objectives and Scope

This article focuses on systematically addressing key questions about 1-(6-cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile:

- Synthetic Accessibility : Evaluation of existing and potential novel synthetic routes

- Computational Modeling : Prediction of target engagement modes through molecular docking studies

- Property Optimization : Strategies to improve aqueous solubility while maintaining cell permeability

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-4-8-5-15(6-8)11-3-10(9-1-2-9)13-7-14-11/h3,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWIHCUSSLMHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CC(C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.

Formation of the Azetidine Ring: The azetidine ring can be constructed through ring-closing reactions involving suitable intermediates such as β-amino alcohols or β-haloamines.

Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, using reagents like strong bases or acids.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to construct more complex molecules with potential biological activity.

Biology: It is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The cyclopropyl group and azetidine ring contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, respectively .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

- Cyclopropyl vs. Chloro Substituents : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to the chloro-substituted analog, which may exhibit higher electrophilicity and reactivity .

- Azetidine Modifications : Protonation of the azetidine nitrile (as in the hydrochloride salt) improves aqueous solubility, critical for formulation, but may alter binding interactions in biological systems .

Functional and Pharmacological Implications

- Hydrogen Bonding : The nitrile group in the target compound acts as a hydrogen-bond acceptor, similar to carbonyl groups in other derivatives (e.g., piperidine-carbonyl in ). This feature is pivotal for interactions with biological targets like kinases or proteases .

- Metabolic Stability: Cyclopropyl-containing compounds (e.g., ethyl 2-cyclopropylacetate in ) resist cytochrome P450-mediated oxidation, suggesting the target compound may exhibit longer half-lives than non-cyclopropyl analogs .

- Solubility-Bioavailability Trade-offs : While the hydrochloride salt of azetidine-3-carbonitrile improves solubility, the neutral form of the target compound may better penetrate lipid membranes, a balance critical for drug design .

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure and Properties

The molecular formula for 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile is with a molecular weight of approximately 188.23 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and an azetidine ring with a carbonitrile functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 2034376-87-7 |

Synthesis

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves multi-step organic reactions, including cyclization and functional group transformations. The general synthetic route includes:

- Formation of the Pyrimidine Ring : Starting from commercially available precursors, the pyrimidine structure is formed through condensation reactions.

- Cyclization to Azetidine : The azetidine ring is constructed via cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Carbonitrile Group : The final step involves the introduction of the carbonitrile group through nucleophilic substitution or other suitable methods.

Biological Activity

Research indicates that 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation in vitro. For instance, it has shown effectiveness against specific cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various bacterial strains, indicating its possible use in treating infections.

- Anti-inflammatory Effects : In vivo studies have suggested that it may reduce inflammation markers, making it a candidate for further investigation in inflammatory diseases.

The biological activity of 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in cancer progression or inflammation.

- Receptor Modulation : The compound could bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and immune response.

- DNA Interaction : Some studies suggest that it may interact with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of azetidine compounds, including 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile, exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

- Antimicrobial Evaluation : Research conducted by Zhang et al. indicated that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Research : A study published in Phytotherapy Research reported that this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential for treating inflammatory conditions.

Q & A

Q. What are the key synthetic steps for 1-(6-Cyclopropylpyrimidin-4-yl)azetidine-3-carbonitrile?

The synthesis typically involves:

- Cyclopropane introduction : A [2+1] cycloaddition reaction to functionalize the pyrimidine ring at the 6-position.

- Azetidine ring formation : Nucleophilic substitution or ring-closing metathesis to construct the azetidine moiety.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity . Critical parameters include reaction temperature (optimized at 80–100°C for cyclopropane stability) and solvent selection (e.g., DMF for azetidine ring closure) .

Q. Which techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the azetidine ring .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., observed m/z 229.12 vs. calculated 229.15) .

Q. How is preliminary biological activity assessed?

- Enzyme inhibition assays : Measure IC values against targets like kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2) at concentrations ranging from 1–100 μM .

Advanced Questions

Q. How can green chemistry principles optimize synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity.

- Catalysis : Use heterogeneous catalysts (e.g., palladium on carbon) for cyclopropane formation, improving atom economy.

- Microwave-assisted synthesis : Reduces reaction time (e.g., azetidine ring closure from 12 hours to 30 minutes) .

Q. How to resolve contradictions in reported IC values across studies?

- Assay standardization : Control pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (e.g., DMSO concentration ≤0.1%).

- Purity validation : Use HPLC with dual-wavelength detection (254 nm and 280 nm) to exclude impurities affecting activity .

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers due to assay variability .

Q. What methods validate hydrogen-bonding networks in the crystal structure?

- Graph set analysis : Classify hydrogen bonds (e.g., motifs for intramolecular bonds) using Etter’s formalism.

- SHELXL refinement : Adjust thermal parameters (U) to resolve disordered hydrogen atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.